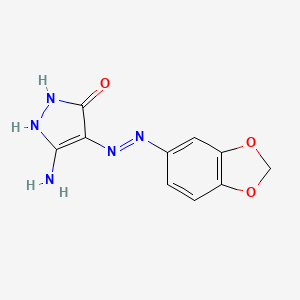
4SC-205
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4SC-205 is a small-molecule inhibitor of the human kinesin-related motor protein Eg5 with potential antineoplastic activity. Eg5 kinesin-related motor protein inhibitor 4SC-205 selectively inhibits the activity of Eg5, which may result in mitotic disruption, apoptosis and cell death. The ATP-dependent Eg5 kinesin-related motor protein (also known as KIF11 or kinesin spindle protein-5) is a plus-end directed kinesin motor protein essential for the regulation of spindle dynamics, including assembly and maintenance, during mitosis.
Scientific Research Applications
Antitumor Activity and Clinical Trials
4SC-205, a potent small molecule inhibitor of the kinesin spindle protein Eg5, has demonstrated broad antitumor activity both in vitro and in vivo. It's noteworthy for being the only orally available Eg5 inhibitor at the clinical stage, allowing for flexible dosing to optimize therapeutic windows. In a first-in-human study involving patients with solid tumors, various dosing schemes were explored, and the primary objectives included assessing safety, tolerability, maximum tolerated dose, pharmacokinetics, and antitumor effects (Mross et al., 2014). Another study focused on overcoming the proliferation rate paradox associated with solid tumors through a continuous dosing scheme of 4SC-205, showing significant effects on proliferation and apoptosis induction in various cell lines (Mross et al., 2015).
Role in Stem Cell Research
4SC-205's application extends into stem cell research. The development of induced pluripotent stem cells (iPSCs) and CRISPR/Cas9 technology, for instance, has reshaped approaches to biomedical research, stem cell biology, and human genetics. Studies in this area provide insights into the fundamental mechanisms of cell biology and genetics, laying the groundwork for advancements in therapeutic applications (Hockemeyer & Jaenisch, 2016).
MicroRNA Studies in Cancer
Research involving microRNA-205 has shown its role in suppressing proliferation and promoting apoptosis in laryngeal squamous cell carcinoma. This study highlights the potential of microRNA-205 as a therapeutic intervention target, which could be a significant area of interest for future applications of 4SC-205 in cancer treatment (Tian et al., 2013).
Epigenetic Modulation in Cancer Therapy
Another intriguing application of 4SC-205 is in the field of epigenetic modulation, particularly in cancer therapy. A study exploring the use of 4SC-202 (Domatinostat), a related compound, demonstrated its impact on tumor growth, migration, and metastasis in a murine model of Triple Negative Breast Cancer (TNBC). These findings suggest potential applications of similar compounds like 4SC-205 in targeting cancer stem cells and modifying metastasis-related pathways (Zylla et al., 2022).
properties
Product Name |
4SC-205 |
|---|---|
Molecular Formula |
C33H38N8O4S |
Appearance |
Solid powder |
Purity |
> 98% |
synonyms |
4SC205; 4SC 205; 4SC-205; NONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-3-[(4-methylphenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191469.png)

![5-amino-4-[(2-fluorophenyl)diazenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1191472.png)
![2-amino-3-[(4-ethoxyphenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191473.png)
![2-amino-3-[(4-ethoxyphenyl)diazenyl]-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191474.png)
![2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191475.png)
![2-amino-5-phenyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191477.png)
![2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191478.png)
![2-amino-5-methyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191479.png)
![4-[(2-Amino-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide](/img/structure/B1191482.png)
![2-amino-3-[(2-fluorophenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191485.png)
![2,7-Diamino-3-(1,3-benzodioxol-5-yldiazenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1191488.png)
![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]isonicotinohydrazide](/img/structure/B1191491.png)